

Confirming the Structure of Catechol Diacetate: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *Catechol diacetate*

Cat. No.: *B1361081*

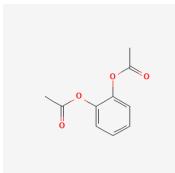
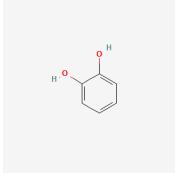
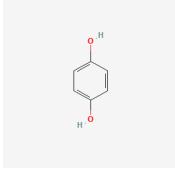
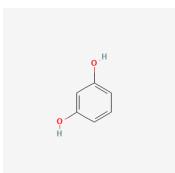
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This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of **catechol diacetate** against its common isomers and precursor, catechol. Detailed experimental protocols and data interpretation are included to assist in the accurate identification and characterization of this compound.

Spectroscopic Data Comparison

The confirmation of the chemical structure of **catechol diacetate** (1,2-diacetoxybenzene) relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular framework. Below is a comparative summary of the key spectroscopic data for **catechol diacetate** and its related compounds: catechol, hydroquinone, and resorcinol.

Compound	Structure	¹ H NMR (CDCl ₃ , ppm)	¹³ C NMR (CDCl ₃ , ppm)	IR (cm ⁻¹)	UV-Vis (λ _{max} , nm)
Catechol Diacetate		7.20-7.30 (m, 4H, Ar-H), 2.31 (s, 6H, 2 x CH ₃)	168.7 (C=O), 141.8 (C-O), 126.9 (Ar-CH), 123.7 (Ar-CH), 20.8 (CH ₃)	~3070 (Ar C-H), ~1770 (C=O, ester), ~1600, 1485 (Ar C=C), ~1200 (C-O, ester)	~265
Catechol		6.90 (m, 2H, Ar-H), 6.78 (m, 2H, Ar-H), 5.5 (br s, 2H, OH)	145.4 (C-Ar-H), 121.3 (OH), 121.3 (Ar-CH), 115.8 (Ar-CH)	~3450-3300 (O-H, broad), ~3050 (Ar C-H), ~1600, 1500 (Ar C=C), ~1250 (C-O)	274[1]
Hydroquinone		6.78 (s, 4H, Ar-H), 4.7 (br s, 2H, OH)	151.7 (C-OH), 116.1 (Ar-CH)	~3300 (O-H, broad), ~3030 (Ar C-H), ~1600, 1515 (Ar C=C), ~1240 (C-O)	293
Resorcinol		7.15 (t, 1H, Ar-H), 6.50 (dd, 2H, Ar-H), 6.40 (t, 1H, Ar-H), 5.0 (br s, 2H, OH)	158.8 (C-OH), 130.5 (Ar-CH), 108.3 (Ar-CH), 103.8 (Ar-CH)	~3400-3200 (O-H, broad), ~3050 (Ar C-H), ~1600, 1500 (Ar C=C), ~1280 (C-O)	273, 300[2]

Experimental Protocols

Accurate data acquisition is paramount for reliable structural elucidation. The following sections detail the standard operating procedures for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.
- Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl_3 with TMS.
- Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
- Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phasing, and referencing to the TMS signal (or the solvent peak, e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
- Data Analysis: The resulting spectrum will show the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

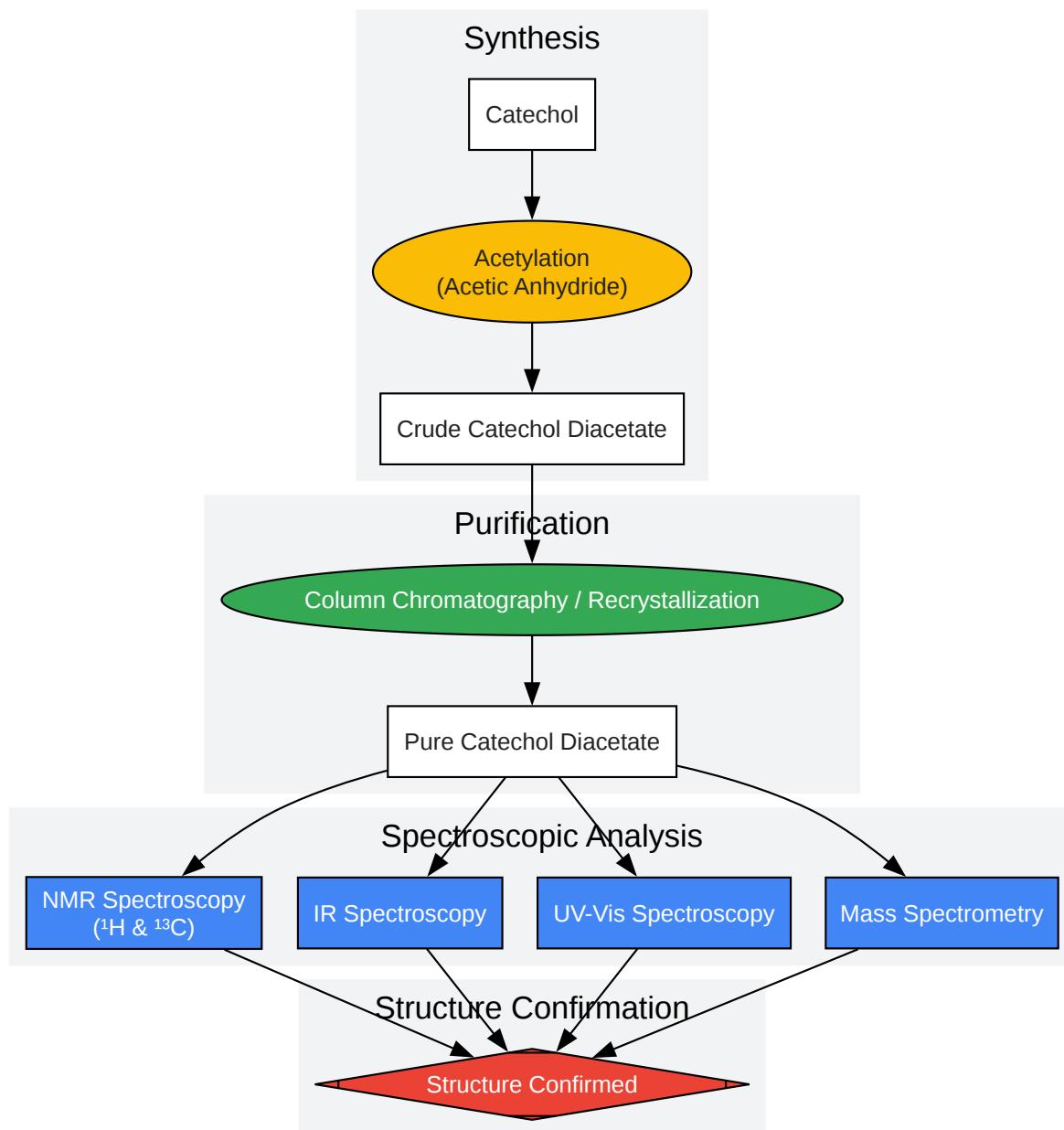
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λ_{\max}).
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Sample Measurement: Fill a matched cuvette with the sample solution and record its UV-Vis absorption spectrum over a range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Visualization of the Spectroscopic Workflow

The logical flow of experiments to confirm the structure of **catechol diacetate** is illustrated below.

Spectroscopic Workflow for Catechol Diacetate Structure Confirmation

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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **catechol diacetate**.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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